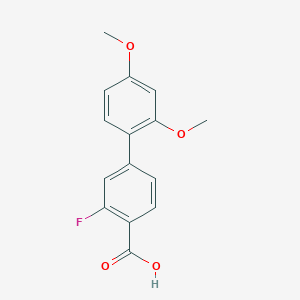

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-10-4-6-11(14(8-10)20-2)9-3-5-12(15(17)18)13(16)7-9/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLKBVMJKCGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681268 | |

| Record name | 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179916-77-8 | |

| Record name | 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Fluorobenzoic Acid Derivatives

Nucleophilic Fluorination of Iodonium Salts

A modern and efficient approach to prepare 2-fluorobenzoic acid derivatives is nucleophilic fluorination of iodonium salts. This method involves:

- Using 1,2-benziodoxol-3(1H)-one derivatives as precursors.

- Reacting with fluoride sources under mild conditions.

- Achieving regioselective fluorination at the 2-position of benzoic acid derivatives.

This approach is advantageous due to its single-step nature and relatively fast reaction times, which is critical when working with radioactive fluorine isotopes but also applicable for stable fluorine compounds.

Protection and Functionalization of Aromatic Amines

In the synthesis of substituted fluorobenzoic acids, protection of amino groups is crucial to prevent side reactions. One patented method uses:

- Protection of m-chloroaniline (a related aromatic amine) with 2-(trimethylsilyl)ethoxymethyl chloride.

- This step is carried out in the presence of potassium carbonate, potassium iodide, ionic liquids, and water at elevated temperatures (~100°C).

- The protected amine intermediate is isolated by filtration and drying with yields around 90%.

This method ensures selective functionalization in subsequent steps.

Oxidation and Amino Group Transformation

The protected amine derivatives undergo oxidation and transformation to aldehyde and then to amino-benzoic acid intermediates:

Fluorination and Final Acid Formation

The key fluorination step to obtain 2-fluorobenzoic acid derivatives involves:

- Reaction of 4-amino-2-chlorobenzoic acid with hydrogen peroxide, potassium fluoride, and phosphorus heteropoly tungstic acid ammonium salt as a catalyst.

- The reaction is performed in ionic liquids with water at 40-50°C for 2-3 hours.

- Post-reaction filtration and solvent removal yield 2-chloro-4-fluorobenzoic acid with yields above 95%.

This method is scalable and suitable for batch production.

Coupling with 2,4-Dimethoxyphenyl Group

While specific detailed protocols for coupling 2-fluorobenzoic acid with 2,4-dimethoxyphenyl groups are less directly reported, typical methods include:

- Esterification or amidation reactions using activated esters or acid chlorides of 2-fluorobenzoic acid.

- Use of catalysts or coupling agents (e.g., EDC, DCC) under controlled conditions.

- Purification by solvent extraction, recrystallization, or chromatography.

In related syntheses, esterification of 4-fluorobenzoic acid with ethanol under acidic reflux conditions (using sulfuric acid as a catalyst) has been reported, followed by hydrazide formation and further functionalization.

Analytical Data and Reaction Monitoring

- Reaction progress is commonly monitored by thin-layer chromatography (TLC) using ethyl acetate and n-hexane as mobile phases.

- Purity is checked under UV light and by melting point determination.

- Yields are typically high (80-97%) depending on the step and conditions.

- Solvent extraction and rotary evaporation are used for product isolation.

Summary Data Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | m-Chloroaniline | K2CO3, KI, ionic liquid, 2-(trimethylsilyl)ethoxymethyl chloride, 100°C, 2-3 h | 90-92 | Amino protection |

| 2 | Protected amine | H2O2, triphenylphosphine radium chloride, RT to 70°C, 5-8 h | 90-95 | Oxidation to amino-benzoic acid derivatives |

| 3 | 4-Amino-2-chlorobenzoic acid | H2O2, KF, phosphorus heteropoly tungstic acid ammonium salt, ionic liquid, 40-50°C, 2-3 h | 95-97 | Fluorination to 2-chloro-4-fluorobenzoic acid |

| 4 | 2-Fluorobenzoic acid derivative + 2,4-dimethoxyphenyl group | Esterification or coupling agents under reflux or room temperature | Variable | Coupling step (specific conditions vary) |

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

- Oxidation: Introduces additional functional groups.

- Reduction: Modifies or removes oxygen-containing groups.

- Substitution: Replaces functional groups (e.g., halogenation).

This compound has garnered attention for its biological activities, particularly in medicinal chemistry.

Anticancer Activity:

Recent studies indicate that derivatives of fluorinated benzoic acids exhibit notable antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 15 µM to 30 µM against MCF-7 (breast cancer) and other cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Code | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | MCF-7 | 30.2 |

| 2b | SaOS-2 | 19 |

| 2c | K562 | 15 |

The presence of electron-donating groups like methoxy has been correlated with increased cytotoxicity.

Enzyme Interaction Studies

The compound can be utilized in studying enzyme interactions, acting as a probe in biochemical assays. Its structural features may influence binding affinity and reactivity with specific enzymes.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies

-

Antimicrobial Activity:

Research has demonstrated that derivatives of fluorinated benzoic acids possess significant antimicrobial properties. In one study, compounds derived from 4-fluorobenzoic acid were evaluated against various pathogens and showed promising results. -

Cholinesterase Inhibition:

Studies have indicated that certain derivatives exhibit cholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and the methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoic Acid Derivatives

Fluorine positioning and additional substituents critically alter physicochemical and biological properties:

Key Observations :

- Biodegradation : Unlike 4-(1-carboxyethyl)-2-fluorobenzoic acid, which resists degradation due to fluorinated metabolic poisons, the target compound’s methoxy groups may enhance microbial breakdown via demethylation pathways .

Methoxy-Substituted Analogues

Methoxy groups modulate solubility and intermolecular interactions:

Key Observations :

- Pharmacological Potential: The dimethoxyphenyl moiety in the target compound may confer similar kinase inhibition or antimicrobial activity as seen in thiazole/oxadiazole derivatives, though bioactivity depends on the carboxylic acid group’s positioning .

- Synthetic Flexibility : Methoxy groups enable regioselective functionalization, as demonstrated in Friedel-Crafts reactions for thiazole synthesis .

Environmental and Industrial Relevance

- Persistence : Unlike 4-(1-carboxyethyl)-2-fluorobenzoic acid, which accumulates in wastewater systems, the target compound’s methoxy groups may facilitate degradation under oxidative conditions, reducing environmental risks .

- Coordination Chemistry : Compared to 4-fluorobenzoic acid’s Co(II) complexes, the dimethoxyphenyl group in the target compound could sterically hinder metal coordination, altering magnetic or catalytic properties .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Melting Point (°C) | LogP (Predicted) | Acidity (pKa) |

|---|---|---|---|

| 4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid | ~183 (estimated) | 2.8 | ~3.1 |

| 4-Fluorobenzoic acid | 186–188 | 1.9 | 4.1 |

| 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid | N/A | 3.5 | ~2.8 |

Biological Activity

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and cholinesterase inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structural formula is characterized by the presence of a fluorine atom and dimethoxy substituents on the aromatic ring, which significantly influence its biological activity. The fluorine atom can enhance lipophilicity and alter the electronic properties of the molecule, while the methoxy groups can affect solubility and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown moderate to high antiproliferative activity against various cancer cell lines. In one study, derivatives of fluorinated benzoic acids exhibited IC50 values ranging from 15 µM to 30 µM against MCF-7 (breast cancer), SaOS-2 (osteosarcoma), and K562 (myeloid leukemia) cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Code | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | MCF-7 | 30.2 |

| 2b | SaOS-2 | 19 |

| 2c | K562 | 15 |

This data indicates that modifications in the structure can lead to significant variations in anticancer potency. The presence of electron-donating groups (like methoxy) has been correlated with increased cytotoxicity.

Antibacterial Activity

The antibacterial properties of fluorinated compounds have also been extensively studied. Fluorobenzoyl derivatives have demonstrated effectiveness against both methicillin-sensitive and resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that substitutions at specific positions on the aromatic ring can enhance antibacterial efficacy .

Table 2: Antibacterial Activity of Fluorobenzoyl Derivatives

| Compound | Activity Against S. aureus | MIC (µg/mL) |

|---|---|---|

| Compound A | Sensitive | 10 |

| Compound B | Resistant | 25 |

The results suggest that fluorinated compounds may serve as promising leads in developing new antibiotics due to their ability to overcome resistance mechanisms.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases. Research has shown that derivatives of benzoic acids can inhibit acetylcholinesterase effectively. For example, certain derivatives exhibited IC50 values comparable to established inhibitors like tacrine . This activity is essential for developing treatments for conditions such as Alzheimer's disease.

Table 3: Cholinesterase Inhibition Data

| Compound | Acetylcholinesterase IC50 (µM) | Butyrylcholinesterase IC50 (µM) |

|---|---|---|

| Compound D | 5 | 10 |

| Compound E | 8 | 12 |

Case Studies

- Anticancer Studies : A study evaluated various derivatives of benzoic acids for their cytotoxic effects on cancer cells. The results indicated that compounds with fluorine substitutions showed enhanced cytotoxicity compared to non-fluorinated analogs.

- Antibacterial Evaluations : Another investigation focused on the antibacterial properties of fluorinated thiosemicarbazides against clinical isolates of Staphylococcus aureus, demonstrating that specific substitutions led to improved activity against resistant strains.

- Neuropharmacological Research : A study synthesized novel derivatives aimed at inhibiting cholinesterases, revealing that certain modifications resulted in significant inhibition rates, highlighting their potential as therapeutic agents for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 2,4-dimethoxyphenyl groups via esterification or Suzuki-Miyaura cross-coupling. For example, highlights analogous compounds synthesized using benzoyloxy intermediates. To optimize purity, employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity ≥98% .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of - and -NMR to verify the aromatic substitution pattern (e.g., fluorine-induced deshielding at C-2 and methoxy groups at C-2,4). provides NMR shifts for structurally similar fluorobenzoic acids. High-resolution mass spectrometry (HRMS) or FT-IR can corroborate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies between experimental and computational NMR shifts (e.g., fluorine’s electron-withdrawing effects) can be addressed using density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)). Compare predicted vs. observed -NMR shifts (e.g., aromatic protons adjacent to fluorine). For crystallographic validation, perform single-crystal X-ray diffraction (see for analogous crystal structures) .

Q. How does substitution at the 2-fluoro position influence biological activity in related benzoic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies in and demonstrate that fluorine substitution enhances metabolic stability and binding affinity in enzyme inhibitors. Design analogs with varying substituents (e.g., trifluoromethyl, pyrimidine) and assess activity via in vitro assays (e.g., IC measurements against target proteins). Computational docking (AutoDock Vina) can predict interactions with active sites .

Q. What role does this compound play in the design of liquid crystalline materials?

- Methodological Answer : Fluorinated benzoic acids are key in polar nematic phases. notes derivatives like 4-[(benzyloxy)carbonyl]-3-fluorophenyl esters influencing mesophase stability. Synthesize homologs with varying alkyl chain lengths and characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Compare with computational models (e.g., Maier-Saupe theory) .

Q. How can researchers address batch-to-batch variability in thermodynamic stability?

- Methodological Answer : Use thermogravimetric analysis (TGA) and DSC to measure decomposition temperatures and melting points (e.g., reports 110–113°C for a related dimethoxyphenyl acetic acid). Cross-validate with purity data (HPLC) to isolate stability outliers. Computational studies (Gaussian 09) can model lattice energies and predict polymorphic forms .

Data Analysis and Reproducibility

Q. What are common sources of impurities in synthesized batches, and how can they be mitigated?

- Methodological Answer : Residual solvents (e.g., DMF) or unreacted precursors (2,4-dimethoxyphenylboronic acid, ) are typical impurities. Use GC-MS for solvent tracking and LC-MS for byproduct identification. Optimize reaction conditions (e.g., excess boronic acid in Suzuki coupling) and implement rigorous washing steps (NaHCO for acid removal) .

Q. How should researchers validate conflicting bioactivity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use positive controls (e.g., ’s hydroxy-dimethoxybenzaldehyde derivatives) to calibrate readouts. Meta-analysis of published IC values (e.g., from Eur. J. Pharm. Sci. in ) can identify outliers due to assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.